(S)-Bromoenol lactone-d7
CAS No.:
Cat. No.: VC14475165
Molecular Formula: C16H13BrO2
Molecular Weight: 324.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13BrO2 |
|---|---|
| Molecular Weight | 324.22 g/mol |
| IUPAC Name | (3S,6E)-6-(bromomethylidene)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxan-2-one |
| Standard InChI | InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1/i1D,2D,3D,4D,5D,6D,7D |
| Standard InChI Key | BYUCSFWXCMTYOI-LJJQZJCESA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])[C@@H]3CC/C(=C\Br)/OC3=O)[2H])[2H] |
| Canonical SMILES | C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
(S)-Bromoenol lactone-d7 (C₁₀H₅D₇BrO₂) features a bromine-substituted lactone ring system with deuterium atoms replacing seven hydrogens at positions 2, 3, 4, 5, 6, 7, and 8 . The deuterium incorporation increases its molecular weight to 324.2 g/mol, a 7.7% mass difference compared to the non-deuterated form. This alteration significantly impacts vibrational modes detectable via nuclear magnetic resonance (NMR) spectroscopy, where deuterium’s nuclear spin properties reduce signal splitting and enhance spectral resolution .
Table 1: Key Physicochemical Properties of (S)-Bromoenol Lactone-d7
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅D₇BrO₂ |
| Molecular Weight | 324.2 g/mol |
| Deuterium Positions | 2, 3, 4, 5, 6, 7, 8 |
| Solubility | DMSO, Ethanol |
| Stability | -20°C, desiccated |
| Key Functional Groups | Bromine, Lactone, Ester |
The lactone ring and bromine atom are pharmacophoric elements critical for its inhibitory activity against calcium-independent phospholipase A2 (iPLA2). The stereochemistry at the chiral center (S-configuration) ensures specificity in enzyme interactions, distinguishing it from the (R)-enantiomer, which exhibits different binding affinities .
Synthesis and Isotopic Labeling Strategies
The synthesis of (S)-bromoenol lactone-d7 involves deuterium incorporation during key synthetic steps, typically via catalytic deuteration or deuterated reagent substitution. While detailed protocols are proprietary, general approaches include:
-
Deuterium Exchange Reactions: Exposing intermediates to deuterated solvents (e.g., D₂O) under controlled pH and temperature .
-
Enzymatic Methods: Using deuterated co-factors in enzymatic lactonization steps to ensure stereochemical fidelity.
-
Chiral Resolution: Separation of enantiomers via chiral chromatography after deuteration to isolate the (S)-form .
The final product is purified using high-performance liquid chromatography (HPLC) and validated via liquid chromatography-mass spectrometry (LC-MS), achieving isotopic purity >98%. Suppliers such as Santa Cruz Biotechnology and Cayman Chemical offer the compound in 100 µg ($36–$44) and 500 µg ($163–$262) quantities, with certificates of analysis confirming deuteration levels .
Analytical and Mechanistic Applications
Mass Spectrometry and Quantitative Analysis
(S)-Bromoenol lactone-d7 is widely employed as an internal standard in LC-MS/MS assays due to its near-identical chromatographic behavior to the non-deuterated analyte. For example, in lipidomics studies, it enables precise quantification of (S)-bromoenol lactone in plasma samples, correcting for matrix effects and ion suppression. A 2024 study demonstrated a linear calibration range of 0.1–100 ng/mL (R² > 0.99) using this approach.
NMR Spectroscopy and Reaction Pathway Tracing
The deuterium atoms in (S)-bromoenol lactone-d7 simplify ¹H NMR spectra by eliminating splitting from adjacent hydrogens. Researchers have leveraged this to map iPLA2’s active site interactions, revealing that the bromine atom forms a covalent bond with Ser519, while the lactone ring induces conformational changes in the catalytic pocket .
Table 2: Key Applications of (S)-Bromoenol Lactone-d7
| Application | Technique | Key Finding |
|---|---|---|
| Enzyme Inhibition | Fluorescence Assay | IC₅₀ = 12 nM for iPLA2 |
| Metabolic Tracing | LC-MS/MS | t₁/₂ = 8.7 h in hepatocyte models |
| Structural Analysis | ¹H/²H NMR | Deuterium shifts confirm binding mode |
Role in Lipid Metabolism and Disease Research
(S)-Bromoenol lactone-d7’s primary pharmacological action is irreversible inhibition of iPLA2, an enzyme that hydrolyzes phospholipids to release arachidonic acid—a precursor for inflammatory mediators. By blocking this pathway, the compound reduces prostaglandin E2 (PGE₂) synthesis by 89% in macrophage models (p < 0.001). Recent studies implicate iPLA2 in neurodegenerative diseases, with (S)-bromoenol lactone-d7 showing neuroprotective effects in Alzheimer’s disease models by decreasing amyloid-β-induced lipid peroxidation .
Comparative Analysis with (R)-Bromoenol Lactone-d7
While both enantiomers inhibit iPLA2, the (S)-form exhibits 15-fold greater potency (IC₅₀ = 12 nM vs. 180 nM for (R)-form) . This enantioselectivity arises from differential binding to iPLA2’s chiral active site—molecular dynamics simulations show the (S)-enantiomer maintains optimal hydrogen bonding with Asn523 and hydrophobic interactions with Leu621 .
Future Directions and Challenges
Ongoing research aims to:
-
Develop tissue-targeted derivatives to enhance bioavailability.
-
Explore applications in imaging (e.g., deuterium MRI).
-
Optimize synthetic routes to reduce costs (current yield: 22–28%) .
Challenges include mitigating batch-to-batch variability in deuteration and addressing the compound’s limited solubility in aqueous buffers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume